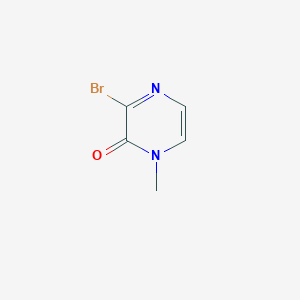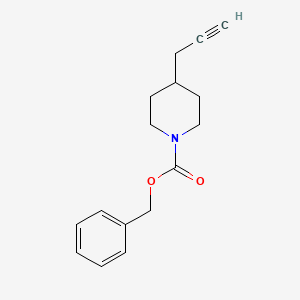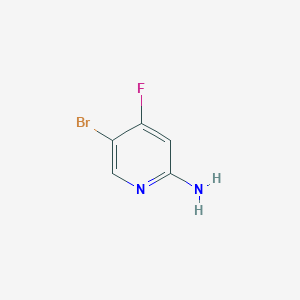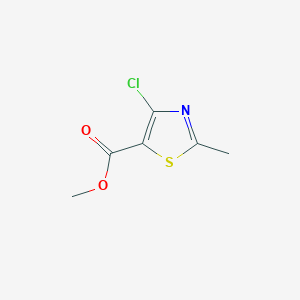
4-Bromo-6-methylpicolinic acid
Übersicht
Beschreibung
4-Bromo-6-methylpicolinic acid is a chemical compound with the CAS Number: 886372-47-0 . It has a molecular weight of 216.03 and its molecular formula is C7H6BrNO2 .
Molecular Structure Analysis
The InChI code for 4-Bromo-6-methylpicolinic acid is 1S/C7H6BrNO2/c1-4-2-5 (8)3-6 (9-4)7 (10)11/h2-3H,1H3, (H,10,11) . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 4th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position .Physical And Chemical Properties Analysis
4-Bromo-6-methylpicolinic acid is a solid or liquid at normal temperatures . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Catalyzed Coupling Reactions : 4-Bromo-6-methylpicolinic acid is utilized in catalyzed coupling reactions. Jiang et al. (2015) demonstrated its use in a copper/6-methylpicolinic acid catalyzed coupling reaction of substituted 5-bromopyrimidin-4-amines with alkynes. This method facilitated the synthesis of 2-chloro-pyrrolo[2,3-d]pyrimidines, introducing variable functional groups in moderate to excellent yields (Jiang, Sun, Jiang, & Ma, 2015).
Coordination Chemistry
Formation of Copper(II) Complexes : Kukovec et al. (2008) explored the synthesis and characterization of copper(II) complexes with 6-methylpicolinic acid. These complexes exhibited diverse molecular and crystal structures, thermal stability, and magnetic properties, contributing to the understanding of coordination chemistry (Kukovec, Popović, Kozlevčar, & Jagličić, 2008).
Cobalt Complexes Synthesis : Kukovec et al. (2009) synthesized and characterized cobalt complexes with 3- and 6-methylpicolinic acid. These complexes were analyzed through spectroscopic methods and X-ray crystal structure analysis, offering insights into coordination chemistry and electrochemical properties (Kukovec, Popović, Komorsky-Lovrič, Vojković, & Vinkoviċ, 2009).
Molecular Synthesis
- Knorr Synthesis of Quinolinones : Wlodarczyk et al. (2011) explored the Knorr synthesis process involving 4-bromo-6-methylpicolinic acid for producing 6-bromo-quinolin-2(1H)-one. This study contributed to the efficient synthesis of quinolinones, a valuable compound in medicinal chemistry (Wlodarczyk, Simenel, Delepierre, Barale, & Janin, 2011).
Crystallographic Studies
- Structural Characterization of Lanthanum(III) Complexes : Yan et al. (1995) synthesized a dinuclear complex of 6-methylpicolinic acid N-oxide with lanthanum(III). This study provided valuable data on the crystal structure and coordination modes, enhancing our understanding of lanthanide chemistry (Yan, Liu, Wang, Yang, & Song, 1995).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWXNNNXVXOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704490 | |
| Record name | 4-Bromo-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methylpicolinic acid | |
CAS RN |
886372-47-0 | |
| Record name | 4-Bromo-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

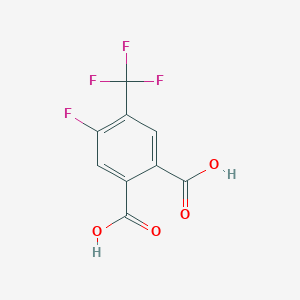
![(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B1442292.png)
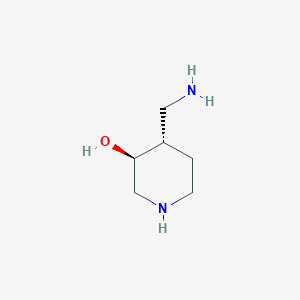
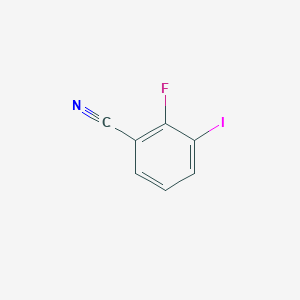
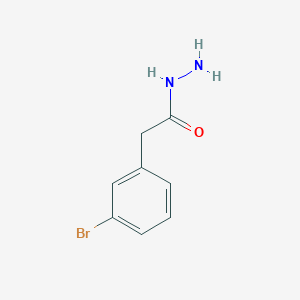
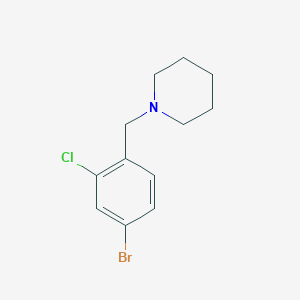
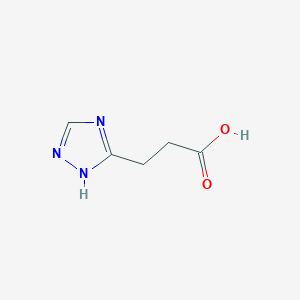
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1442304.png)
![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile](/img/structure/B1442307.png)
![2-Hexylthieno[3,2-b]thiophene](/img/structure/B1442309.png)
